molecular formula C9H16ClNO2 B2949774 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride CAS No. 2411271-18-4

2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride

Cat. No.: B2949774
CAS No.: 2411271-18-4
M. Wt: 205.68
InChI Key: QROHPVVHCDYBCV-UHFFFAOYSA-N
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Description

2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

    Acetylation: The acetic acid moiety can be introduced through acetylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminospiro[3.3]heptan-1-yl)propanoic acid;hydrochloride
  • 2-(3-Aminospiro[3.3]heptan-1-yl)butanoic acid;hydrochloride
  • 2-(3-Aminospiro[3.3]heptan-1-yl)pentanoic acid;hydrochloride

Uniqueness

2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-7-4-6(5-8(11)12)9(7)2-1-3-9;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIABUTZSBTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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